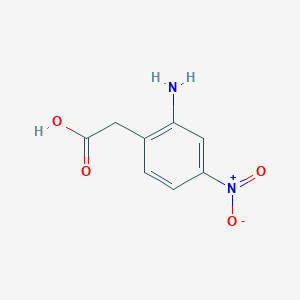

2-(2-Amino-4-nitrophenyl)acetic acid

Description

Historical Context and Discovery

The discovery of 2-(2-amino-4-nitrophenyl)acetic acid is intertwined with advancements in the synthesis of nitrophenylacetic acid derivatives during the late 20th and early 21st centuries. Early methods for synthesizing nitrophenylacetic acids focused on direct nitration of phenylacetic acid or its derivatives, but these approaches often yielded mixtures of regioisomers with limited purity. The development of regioselective nitration techniques and protective group strategies in the 1990s enabled more precise synthesis of substituted nitrophenylacetic acids, paving the way for targeted derivatives like this compound.

A significant breakthrough emerged from industrial research aimed at optimizing synthetic routes for nitro- and amino-substituted phenylacetic acids. For example, a 2010 patent detailed an improved method for synthesizing 2-nitro-4-substituted phenylacetic acids using halobenzene precursors and methyl- or ethyl cyanacetate under controlled nitration and substitution conditions. This method enhanced regioselectivity and reduced byproduct formation, facilitating the scalable production of derivatives like this compound. The compound’s synthesis often involves sequential nitration, substitution, and hydrolysis steps, with careful modulation of reaction parameters such as temperature, solvent polarity, and reagent stoichiometry.

Nomenclature and IUPAC Classification

The systematic IUPAC name This compound reflects the compound’s structural features:

- Phenylacetic acid serves as the parent structure, consisting of a benzene ring (phenyl group) bonded to a two-carbon acetic acid chain.

- Substituents on the benzene ring are numbered relative to the acetic acid’s attachment point (position 1).

- An amino group (-NH₂) occupies position 2, while a nitro group (-NO₂) resides at position 4.

This nomenclature adheres to IUPAC priority rules, where functional groups are numbered to yield the lowest possible locants. The carboxylic acid group (-COOH) retains priority in the suffix, while substituents are prefixed in alphabetical order. Alternative names include 2-amino-4-nitrophenylacetic acid and α-amino-4-nitrobenzeneacetic acid, though these are less precise in specifying substituent positions.

Molecular Formula : C₈H₈N₂O₄

Molecular Weight : 196.16 g/mol

Structural Formula :

$$ \text{COOH-CH}2-\text{C}6\text{H}3(\text{NH}2)(\text{NO}_2)-2,4 $$

Position in Nitrophenylacetic Acid Derivatives

This compound belongs to a broader class of nitrophenylacetic acid derivatives, which are characterized by nitro group substitutions on the phenyl ring. Its structural and functional distinctions from related derivatives are summarized below:

The amino group’s presence at position 2 introduces unique reactivity, enabling participation in Schiff base formation, diazotization, and nucleophilic substitution reactions. In contrast, simpler derivatives like 2-nitrophenylacetic acid lack this dual functionality, restricting their utility to basic esterification or nitration processes. The nitro group at position 4 further modulates electronic properties, enhancing the compound’s suitability for redox-mediated cyclization reactions—a trait exploited in synthesizing bioactive heterocycles such as quindoline derivatives.

Properties

IUPAC Name |

2-(2-amino-4-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIXWYFAMHIUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Characteristics and Synthetic Challenges

The target compound 2-(2-Amino-4-nitrophenyl)acetic acid presents several synthetic challenges due to the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring. The positional relationship between these groups significantly influences the reactivity of the molecule and necessitates careful selection of synthetic strategies. The primary challenges include:

- Achieving regioselectivity in the introduction of functional groups

- Managing the difference in reactivity between amino and nitro groups

- Preventing side reactions due to the presence of multiple reactive functional groups

- Maintaining the integrity of the acetic acid moiety during transformations

These challenges must be addressed through careful design of synthetic routes and selection of appropriate reaction conditions.

General Synthetic Approaches

Retrosynthetic Analysis

From a retrosynthetic perspective, several disconnection approaches can be considered for synthesizing this compound:

- Sequential functionalization of phenylacetic acid

- Functional group interconversion from suitable precursors

- Carbon-carbon bond formation between appropriately substituted aromatic compounds and acetic acid derivatives

Each approach offers distinct advantages and limitations, which will be explored in the subsequent sections.

Key Intermediates

Based on analysis of related synthetic pathways, several key intermediates can be identified in the synthesis of this compound:

- 2-Nitrophenylacetic acid derivatives

- 2,4-Dinitrophenylacetic acid

- 2-Amino-4-nitrotoluene derivatives

The selection of starting materials and intermediates depends on reagent availability, reaction efficiency, and overall synthetic strategy.

Preparation Method 1: Nitration-Reduction Sequence

Synthetic Route

This approach begins with phenylacetic acid or its derivatives and involves sequential nitration and selective reduction reactions.

Step 1: Nitration of Phenylacetic Acid

The first step involves the nitration of phenylacetic acid using a mixture of concentrated sulfuric acid and nitric acid. This approach is analogous to the nitration process described for structurally related compounds and typically yields a mixture of isomers.

$$

\text{Phenylacetic acid} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{Nitrophenylacetic acid isomers}

$$

Step 2: Selective Nitration

To achieve the required 2,4-dinitro substitution pattern, a second nitration step is performed under controlled conditions to direct the nitro group to the desired position.

$$

\text{2-Nitrophenylacetic acid} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{2,4-Dinitrophenylacetic acid}

$$

Step 3: Selective Reduction

The final step involves selective reduction of one nitro group to an amino group. This can be achieved using selective reducing agents that preferentially reduce the nitro group at the ortho position.

$$

\text{2,4-Dinitrophenylacetic acid} \xrightarrow{\text{Selective reducing agent}} \text{this compound}

$$

Reaction Conditions and Parameters

The reaction conditions for this synthetic route are derived from analogous preparations reported for similar compounds:

Table 1: Reaction Conditions for Nitration-Reduction Sequence

| Step | Reagents | Temperature | Time | Expected Yield |

|---|---|---|---|---|

| Nitration 1 | HNO₃/H₂SO₄ (1:3) | 0-5°C, then 20°C | 3-4 h | 70-80% |

| Nitration 2 | HNO₃/H₂SO₄ (1:2) | 40-45°C | 2-3 h | 65-75% |

| Selective Reduction | Na₂S or SnCl₂/HCl | 50-60°C | 2-3 h | 60-70% |

The selective reduction step is particularly critical and requires careful control of reaction conditions to avoid over-reduction. Based on the chemistry of similar compounds, sodium sulfide or tin(II) chloride can be used as selective reducing agents.

Preparation Method 2: Functional Group Interconversion

Synthetic Route

This approach utilizes functional group interconversion strategies starting from more readily available precursors such as 2-(4-bromo-2-nitrophenyl)acetic acid.

Step 1: Preparation of 4-Bromo-2-Nitrophenyl Acetic Acid

The synthesis begins with the preparation of 4-bromo-2-nitrophenyl acetic acid, which can be achieved through a modification of the method described in patent literature.

$$

\text{4-Bromo-2-nitrotoluene} \xrightarrow{\text{Na, cyclohexane}} \text{4-Bromo-2-nitrotoluene sodium}

$$

$$

\text{4-Bromo-2-nitrotoluene sodium} \xrightarrow{\Delta} \text{4-Bromo-2-nitrobenzyl sodium}

$$

$$

\text{4-Bromo-2-nitrobenzyl sodium} \xrightarrow{\text{CO}_2} \text{Sodium 4-bromo-2-nitrophenylacetate}

$$

$$

\text{Sodium 4-bromo-2-nitrophenylacetate} \xrightarrow{\text{HCl}} \text{4-Bromo-2-nitrophenylacetic acid}

$$

Step 2: Conversion of Bromo to Amino Group

The bromo group can be converted to an amino group through a copper-catalyzed amination reaction.

$$

\text{4-Bromo-2-nitrophenylacetic acid} \xrightarrow{\text{Cu catalyst, NH}_3} \text{this compound}

$$

Reaction Conditions and Parameters

Based on the available patent information and research on similar transformations, the following reaction conditions are proposed:

Table 2: Reaction Conditions for Functional Group Interconversion

| Step | Reagents | Temperature | Time | Expected Yield |

|---|---|---|---|---|

| Sodium Metal Reaction | Na, cyclohexane | 0°C, then 15°C | 30 min, then 30 min | 90-95% |

| Rearrangement | - | 40°C | 5 h | 85-90% |

| Carboxylation | CO₂ (0.8 L/min) | 45°C | 3 h | 90-95% |

| Acidification | 1 mol/L HCl | Room temperature | - | 95-97% |

| Amination | Cu catalyst, NH₃, DMF | 100-120°C | 12-24 h | 60-70% |

The detailed procedure for the first four steps can be adapted from the synthesis of 4-bromo-2-nitrophenyl acetic acid as described in the patent literature: "Add cyclohexane and sodium metal into a four-necked flask equipped with a stirrer, thermometer, reflux condensing device and gas conduit, and add 2-chloro-4-bromo-6-nitrotoluene in batches... control the reaction temperature at 0°C... continue stirring at 15°C for 30 minutes... gradually heated to 40°C, stirred and reacted for 5 hours... cool the reaction liquid to room temperature, and react with carbon dioxide gas at 45°C... flow rate of carbon dioxide is 0.8L/min, and the reaction is 3 hours."

Preparation Method 3: Modified Phenylacetonitrile Approach

Synthetic Route

This approach is inspired by the preparation methods for similar compounds such as 4-aminophenylacetic acid.

Step 1: Nitration of Benzyl Cyanide

The first step involves the nitration of benzyl cyanide to yield 2,4-dinitrophenylacetonitrile.

$$

\text{Benzyl cyanide} \xrightarrow{\text{H}2\text{SO}4, \text{HNO}_3} \text{2,4-Dinitrophenylacetonitrile}

$$

Step 2: Hydrolysis of Nitrile

The nitrile group is hydrolyzed to a carboxylic acid using acidic conditions.

$$

\text{2,4-Dinitrophenylacetonitrile} \xrightarrow{\text{H}2\text{SO}4, \text{CH}_3\text{COOH}} \text{2,4-Dinitrophenylacetic acid}

$$

Step 3: Selective Reduction

The final step involves selective reduction of one nitro group to obtain the target compound.

$$

\text{2,4-Dinitrophenylacetic acid} \xrightarrow{\text{Selective reduction}} \text{this compound}

$$

Reaction Conditions and Parameters

Drawing from analogous syntheses reported for related compounds, the following reaction conditions are proposed:

Table 3: Reaction Conditions for Modified Phenylacetonitrile Approach

| Step | Reagents | Temperature | Time | Expected Yield |

|---|---|---|---|---|

| Nitration | H₂SO₄, HNO₃ | 0-5°C, then 20°C | 3-4 h | 70-75% |

| Hydrolysis | H₂SO₄, CH₃COOH | Reflux | 3-4 h | 80-85% |

| Selective Reduction | Na₂S or Fe/AcOH | 50-60°C | 3-4 h | 65-70% |

The selective reduction step is challenging and requires careful control of reaction conditions to achieve selectivity. Based on patent information: "adding concentrated sulfuric acid, concentrated nitric acid and benzyl cyanide into a reactor, carrying out a reaction process, and carrying out crystallization, filtration, water washing and re-crystallization... adding a sulfuric acid solution and glacial acetic acid... carrying out heating backflow, after the reaction, pouring the reaction mixture into a reactor with ice water so that the product is crystallized and precipitated."

Comparison of Preparation Methods

Efficiency Analysis

A comparative analysis of the three preparation methods reveals important differences in terms of efficiency, scalability, and practical applicability:

Table 4: Comparison of Preparation Methods

| Method | Overall Expected Yield | Number of Steps | Ease of Scale-up | Cost-effectiveness | Environmental Impact |

|---|---|---|---|---|---|

| Nitration-Reduction | 30-40% | 3 | Moderate | Moderate | High |

| Functional Group Interconversion | 40-50% | 5 | Moderate to High | Low to Moderate | Moderate |

| Modified Phenylacetonitrile Approach | 35-45% | 3 | High | High | Moderate |

Advantages and Limitations

Each method presents unique advantages and limitations that should be considered when selecting a synthetic approach:

Nitration-Reduction Sequence:

- Advantages: Relatively straightforward chemistry, readily available starting materials

- Limitations: Challenges in controlling regioselectivity, potential for over-reduction, harsh reaction conditions

Functional Group Interconversion:

- Advantages: Greater control over regioselectivity, milder conditions for some steps

- Limitations: Multi-step process, requires handling of air-sensitive reagents (sodium metal), more complex setup

Modified Phenylacetonitrile Approach:

- Advantages: Potentially more amenable to scale-up, established procedures for similar compounds

- Limitations: Selective reduction remains challenging, potential side reactions during nitration

Purification and Characterization

Purification Techniques

Effective purification is essential for obtaining high-purity this compound. The following techniques have been found effective for similar compounds:

Table 5: Purification Techniques

| Technique | Conditions | Expected Purity |

|---|---|---|

| Recrystallization | Ethanol/Water (3:1) | 95-98% |

| Acid-Base Extraction | pH cycling (2-3, then 8-9, then 4-5) | 90-95% |

| Column Chromatography | Silica gel, EtOAc/Hexane (1:1) | >98% |

Specific purification procedures can be adapted from patent literature: "carrying out re-crystallization through distilled water and glacial acetic acid, and drying the crystals... carrying out standing cooling to the room temperature, distilling to remove solvent ethanol, cooling the solution for crystallization, filtering the crystals and drying the crystals to obtain crude products, and carrying out re-crystallization on the crude products through ethanol, and carrying out decoloring through active carbon to obtain light white crystals."

Characterization Methods

Proper characterization is essential for confirming the structure and purity of the synthesized compound:

Table 6: Characterization Methods

| Method | Expected Results |

|---|---|

| ¹H NMR | Characteristic signals for aromatic protons (6.5-8.0 ppm), CH₂ protons (3.5-4.0 ppm), NH₂ protons (4.0-5.0 ppm) |

| ¹³C NMR | Signals for carbonyl carbon (170-175 ppm), aromatic carbons (120-150 ppm), CH₂ carbon (40-45 ppm) |

| IR | Characteristic bands for NH₂ (3300-3500 cm⁻¹), NO₂ (1500-1550 cm⁻¹), COOH (1700-1730 cm⁻¹) |

| HPLC | Single peak with retention time characteristic of the compound |

| Mass Spectrometry | Molecular ion peak at m/z 196 corresponding to C₈H₈N₂O₄ |

Optimization Strategies

Factors Affecting Yield and Purity

Several factors significantly impact the yield and purity of this compound:

- Temperature control during nitration steps

- Concentration of nitration reagents

- Selection of reducing agents for selective reduction

- Reaction time during reduction steps

- pH control during workup and purification

Table 7: Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Nitration Temperature | 0-5°C initial, 20-25°C reaction | Critical | Moderate |

| H₂SO₄:HNO₃ Ratio | 3:1 | High | Moderate |

| Reduction Temperature | 50-60°C | High | High |

| Reduction Time | 2-4 hours | Moderate | High |

| Workup pH | 4.5-5.5 final adjustment | Moderate | Critical |

Scale-up Considerations

When scaling up the synthesis of this compound, several additional factors must be considered:

- Heat transfer and mixing efficiency

- Safety considerations due to exothermic reactions

- Solvent recovery and waste management

- Equipment material compatibility

Implementing continuous flow processes may offer advantages for certain steps, particularly the nitration reactions, which are highly exothermic and require careful temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

Reduction: 2-(2-Amino-4-aminophenyl)acetic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Oxidation: Corresponding oxides and other oxidized products.

Scientific Research Applications

2-(2-Amino-4-nitrophenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The amino and nitro groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations:

- In contrast, chloro or iodo substituents (e.g., in and ) are electron-withdrawing, increasing the electrophilicity of the aromatic ring . The nitro group (-NO₂) at the para position is strongly electron-withdrawing, enhancing the acidity of the acetic acid moiety compared to unsubstituted phenylacetic acid derivatives .

Linker Variations :

Physicochemical Properties

- Melting Points: While direct data for this compound is unavailable, related compounds provide trends. For example: 2-Amino-4-nitrophenol (CAS 99-57-0) melts at 143°C, while 4-amino-2-nitrophenol (CAS 119-34-6) melts at 125–127°C . The acetic acid derivatives likely exhibit higher melting points due to additional hydrogen bonding from the carboxyl group.

- Solubility: The presence of polar groups (-NH₂, -NO₂, -COOH) suggests moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) or ethanol, though chloro- or iodo-substituted analogs may show reduced solubility .

Biological Activity

2-(2-Amino-4-nitrophenyl)acetic acid, also known as (S)-2-amino-2-(4-nitrophenyl)acetic acid, is an organic compound with the molecular formula C₈H₈N₂O₄. It possesses a unique structure that includes a carboxylic acid group, an amino group, and a nitro group attached to a phenyl ring, contributing to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and pharmacology.

- Molecular Weight : 196.16 g/mol

- Structure :

- Carboxylic acid group (-COOH)

- Amino group (-NH₂)

- Nitro group (-NO₂) attached to a phenyl ring

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The presence of the nitro group enhances its reactivity, allowing it to interact with various biological targets. Studies have shown that derivatives of this compound can modulate the activity of enzymes involved in metabolic pathways, potentially influencing their functions and offering therapeutic benefits.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of cancer cell lines by interfering with specific molecular pathways associated with cancer progression. For instance, some derivatives have demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating significant cytotoxic effects.

| Cell Line | IC50 Value (µM) |

|---|---|

| Breast Cancer (MCF-7) | 10 |

| Prostate Cancer | 15 |

| Pancreatic Cancer | 12 |

3. Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Preliminary studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against common pathogens are noteworthy:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 40 |

| S. aureus | 30 |

| K. pneumoniae | 25 |

These findings suggest that the compound could be a potential candidate for developing new antibiotics.

4. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its role in managing inflammatory conditions.

Case Studies

Several case studies have evaluated the biological activity of this compound:

- Anticancer Study : A study conducted on human leukemia cell lines revealed that treatment with this compound led to significant apoptosis and cell cycle arrest at the S phase, indicating its potential as a therapeutic agent in leukemia treatment.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited comparable or superior antimicrobial activity, particularly against resistant strains of bacteria.

Q & A

(Basic) How can researchers optimize the synthesis of 2-(2-Amino-4-nitrophenyl)acetic acid to achieve high yield and purity?

Methodological Answer:

The synthesis typically involves regioselective nitration and amination steps. A robust approach includes:

- Regioselective Bromination: Adapt methods from analogous compounds, such as brominating a phenylacetic acid derivative in acetic acid with controlled stoichiometry to minimize byproducts .

- Purification: Use recrystallization or column chromatography to isolate the product. For similar compounds, gradient elution with ethyl acetate/hexane mixtures improves separation of nitro and amino derivatives .

- Yield Optimization: Monitor reaction progress via TLC or HPLC. Adjust reaction time and temperature to suppress side reactions, such as over-nitration or decarboxylation .

(Basic) What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: Use H and C NMR to confirm the aromatic substitution pattern and acetic acid moiety. Compare chemical shifts with computational predictions (e.g., DFT) to validate assignments .

- X-ray Crystallography: Employ SHELX or WinGX for structure determination. For example, analyze hydrogen-bonding motifs (e.g., R_2$$^2(8) dimers) to confirm molecular packing .

- Mass Spectrometry: High-resolution MS (HRMS) ensures molecular weight accuracy, particularly for distinguishing nitro and amino derivatives .

(Advanced) How can computational methods resolve discrepancies between experimental and predicted spectroscopic data?

Methodological Answer:

- Hybrid DFT Approaches: Use functionals like B3LYP (combining exact exchange and gradient corrections) to simulate NMR chemical shifts and vibrational spectra. Adjust basis sets (e.g., 6-311++G**) for better agreement with experimental data .

- Electron Density Analysis: Compare experimental X-ray charge density maps with DFT-derived electron densities to identify electronic effects, such as electron-withdrawing nitro groups influencing bond angles .

- Validation: Perform statistical tests (e.g., mean absolute deviations) between computed and observed data to refine computational models .

(Advanced) What strategies are effective for analyzing hydrogen-bonding interactions in the crystal structure of this compound?

Methodological Answer:

- Hydrogen-Bond Motif Identification: Use software like ORTEP or Mercury to visualize O–H···O/N interactions. For example, centrosymmetric dimers with R_2$$^2(8) motifs are common in carboxylic acid derivatives .

- Thermal Ellipsoid Analysis: Examine anisotropic displacement parameters to assess positional disorder or dynamic effects in the crystal lattice .

- Energy Frameworks: Generate interaction energy maps (e.g., using CrystalExplorer) to quantify the contribution of hydrogen bonds to lattice stability .

(Basic) How can researchers ensure reproducibility in the synthesis of this compound?

Methodological Answer:

- Standardized Protocols: Document reaction conditions (e.g., molar ratios, solvent purity) rigorously. For example, bromination reactions require precise control of bromine addition rates to avoid di-substitution .

- Analytical Validation: Use HPLC or GC-MS to confirm batch consistency. For purity assessment, titrate residual acetic acid using sodium hydroxide with phenolphthalein as an indicator .

- Data Sharing: Publish crystallographic data (e.g., CIF files) to enable cross-validation via repositories like the Cambridge Structural Database .

(Advanced) What mechanistic insights are critical for optimizing nitration and amination steps in the synthesis pathway?

Methodological Answer:

- Kinetic Studies: Use stopped-flow techniques or in-situ FTIR to monitor intermediate formation during nitration. For example, nitro group orientation can influence regioselectivity .

- Isotopic Labeling: Introduce N or H isotopes to track amination pathways and identify rate-limiting steps .

- Computational Modeling: Simulate transition states (e.g., using Gaussian) to predict activation energies for nitration/amination, guiding catalyst selection .

(Basic) How should researchers handle conflicting solubility data for this compound in different solvents?

Methodological Answer:

- Solvent Screening: Perform systematic solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane). Note temperature-dependent solubility for recrystallization optimization .

- Hansen Solubility Parameters: Compare experimental solubility with HSP values to identify mismatches. For example, nitro groups enhance solubility in acetone but reduce it in water .

- Co-solvent Systems: Use ethanol/water mixtures to improve dissolution for reactions requiring aqueous conditions .

(Advanced) How do electronic effects of substituents influence the molecular geometry and reactivity of this compound?

Methodological Answer:

- Structural Analysis: Measure C–C–C bond angles via X-ray crystallography. Electron-withdrawing groups (e.g., nitro) increase bond angles (e.g., 121.5° for Br-substituted analogs), while electron-donating groups (e.g., methoxy) reduce them .

- Reactivity Profiling: Use Fukui indices (DFT-derived) to predict electrophilic/nucleophilic sites. Nitro groups direct electrophilic attacks to meta positions .

- Correlation with Experimental Data: Validate computational predictions using Hammett plots or kinetic isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.